molecular formula C8H4BrCl2FO B2698330 2,3-Dichloro-6-fluorophenacyl bromide CAS No. 886762-53-4

2,3-Dichloro-6-fluorophenacyl bromide

Cat. No. B2698330
M. Wt: 285.92
InChI Key: GJDPLKNLLDFOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-fluorophenacyl bromide, also known by its IUPAC name 2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone, is a chemical compound with the molecular formula C8H4BrCl2FO . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-fluorophenacyl bromide can be represented by the InChI code 1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 . This indicates that the molecule consists of a bromine atom attached to a carbon, which is double-bonded to an oxygen atom and single-bonded to a 2,3-dichloro-6-fluorophenyl group .


Physical And Chemical Properties Analysis

2,3-Dichloro-6-fluorophenacyl bromide has a molecular weight of 285.93 . It is a solid at room temperature and has a boiling point of 48-50 degrees Celsius .

Scientific Research Applications

Synthesis and Antitumor Activity

2,3-Dichloro-6-fluorophenacyl bromide has been utilized in the synthesis of new chemical compounds with potential antitumor activity. A notable study involves the cyclization of a related compound with substituted phenacyl bromides to create triazolo[3,4-b]-1,3,4-thiadiazines. These synthesized compounds showed moderate to excellent in vitro antitumor activity against a range of cancer cell types, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).

Fluorescence Turn-On Sensing of Fluoride Ions

Research has also explored the role of bromide salts, including those related to phenacyl bromide derivatives, in the development of sensors for detecting fluoride ions in water. These compounds, specifically the bromide salts of tetraarylstibonium cations, have shown efficacy as selective fluoride sensors, demonstrating the versatility of bromide-containing compounds in environmental and analytical chemistry applications (Hirai et al., 2016).

Labeling of Proteins for Medical Imaging

In the field of medical imaging, fluorine-18 labeled reagents, including 4-[18F]fluorophenacyl bromide, have been developed for the covalent attachment of fluorine-18 to proteins. This method facilitates the creation of 18F-labeled proteins, which can be used in positron emission tomography (PET) imaging for diagnostic purposes, showcasing the compound's utility in biomedical research (Kilbourn et al., 1987).

Antimicrobial and Antifungal Activities

Derivatives of phenacyl bromide, related to 2,3-Dichloro-6-fluorophenacyl bromide, have been synthesized and tested for their antibacterial and antifungal activities. For instance, compounds synthesized from the reaction of phenacyl bromide with substituted heterocyclic amines have demonstrated pronounced potency against various microbial strains, highlighting the potential of these derivatives in developing new antimicrobial agents (Sonyanaik et al., 2018).

Safety And Hazards

This compound is considered hazardous and has been assigned the signal word "Danger" . It has been associated with hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .

properties

IUPAC Name

2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDPLKNLLDFOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-fluorophenacyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.